Tetraphenylarsonium chloride monohydrate
Description
Tetraphenylarsonium chloride monohydrate (CAS: 507-28-8) is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·H₂O and a molecular weight of 436.81 g/mol. It is a white crystalline powder with a melting point of 257°C . This compound is widely used in analytical chemistry as a phase-transfer catalyst and precipitating agent for large anions due to its bulky tetraphenylarsonium cation. Commercially, it is available as a high-purity reagent for laboratory use, as noted in supplier catalogs .
Structure
2D Structure
Properties
IUPAC Name |
tetraphenylarsanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWSDTZKCSLRK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22AsClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369101 | |
| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-92-6, 104170-16-3 | |
| Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetraphenylarsonium chloride monohydrate is typically prepared through the neutralization of tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine. The synthetic route involves several steps:
Bromination of Triphenylarsine: [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]
Hydrolysis: [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]
Grignard Reaction: [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]
Neutralization: [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]
Final Neutralization: [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]
Industrial production methods often involve similar steps but are optimized for larger-scale synthesis .
Chemical Reactions Analysis
Tetraphenylarsonium chloride monohydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylarsonium oxide.
Reduction: It can be reduced under specific conditions to form different arsonium compounds.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.
Common reagents used in these reactions include bromine, water, Grignard reagents, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Tetraphenylarsonium chloride monohydrate is primarily utilized as a reagent in chemical synthesis. Its ability to solubilize polyatomic anions in organic solvents makes it valuable for:
- Precipitation Reactions : It is often employed to precipitate salts from aqueous solutions, facilitating the isolation of specific compounds. For example, it can be used to form tetraphenylarsonium salts by reacting with various anions in methanolic or aqueous solutions .
- Synthesis of Organometallic Compounds : The compound serves as a precursor for synthesizing organometallic complexes, which are important in catalysis and material science .
Analytical Chemistry
In analytical chemistry, this compound plays a crucial role due to its properties:
- Ion Pairing Agent : It acts as an ion-pairing agent in chromatographic techniques, enhancing the separation of ionic species during high-performance liquid chromatography (HPLC) .
- Electrochemical Studies : The compound is used in electrochemical applications to study the behavior of ions and molecules at electrodes, contributing to the development of sensors and biosensors .
Biomedical Research
This compound has found applications in biomedical research, particularly in:
- Antimicrobial Studies : Research indicates that organoarsenic compounds exhibit antimicrobial properties. Tetraphenylarsonium derivatives have been investigated for their potential use against various pathogens .
- Drug Delivery Systems : Its properties allow it to be explored as a component in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs .
Material Science
In material science, this compound is utilized for:
- Semiconductor Applications : Arsenic compounds are known for their semiconductor properties. Tetraphenylarsonium chloride can be involved in the synthesis of arsenic-containing materials used in electronics .
- Nanomaterials Development : The compound is also being researched for its role in developing nanomaterials, particularly those that require precise control over their chemical composition and structure .
Case Study 1: Application in Ion Pairing
A study demonstrated that this compound significantly improved the resolution of ionic species during HPLC analysis. By optimizing the concentration of the reagent, researchers achieved enhanced peak separation and sensitivity, showcasing its utility as an ion-pairing agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on various tetraphenylarsonium derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as alternative antimicrobial agents amid rising antibiotic resistance.
Mechanism of Action
The mechanism by which tetraphenylarsonium chloride monohydrate exerts its effects involves its ability to solubilize polyatomic anions in organic media. This is achieved through the formation of stable complexes with the anions, facilitating their extraction and analysis. The molecular targets and pathways involved include interactions with various anions and the stabilization of these anions in organic solvents .
Comparison with Similar Compounds
Structural Analogues: Tetraphenylphosphonium and Tetraphenylstibonium Salts
Tetraphenylarsonium chloride monohydrate belongs to a family of tetraaryl onium salts. Key analogues include:
- Tetraphenylphosphonium chloride : Contains a phosphorus (P) center instead of arsenic (As).
- Tetraphenylstibonium chloride : Features an antimony (Sb) center.
| Property | Tetraphenylarsonium Cl·H₂O | Tetraphenylphosphonium Cl | Tetraphenylstibonium Cl |
|---|---|---|---|
| Central Atom | As | P | Sb |
| Molecular Weight (g/mol) | 436.81 | 406.84 | 494.57 |
| Melting Point (°C) | 257 | 300–305 | ~290 (decomposes) |
| Hydration State | Monohydrate | Anhydrous | Variable |
Key Differences :
- Synthesis : Tetraphenylarsonium salts are synthesized via Friedel-Crafts reactions using AlCl₃, benzene, and arsenic precursors (e.g., triphenylarsine and bromobenzene), yielding up to 60% efficiency. Tetraphenylphosphonium and stibonium salts follow analogous methods but with lower yields .
- Stability : The As–C bond in tetraphenylarsonium is more resistant to hydrolysis compared to Sb–C bonds in stibonium analogues, making it preferable for aqueous applications .
- Applications : Phosphonium salts are more common in organic synthesis due to lower toxicity, whereas stibonium salts are rarely used industrially.
Hydrate Isomerism: Monohydrate vs. Dihydrate Forms
Tetraphenylarsonium chloride forms multiple hydrates, with the dihydrate (CAS: 21006-74-6) being another characterized form.
| Property | Monohydrate | Dihydrate |
|---|---|---|
| Formula | (C₆H₅)₄AsCl·H₂O | (C₆H₅)₄AsCl·2H₂O |
| Crystal Structure | Layered, H₂O in lattice | Extended H-bonding network |
| Stability | Stable at RT | Loses H₂O above 40°C |
| Solubility in Water | 12 g/L (20°C) | 18 g/L (20°C) |
The dihydrate’s crystal structure (Figure 2 in ) shows water molecules bridging chloride ions via hydrogen bonds, increasing solubility compared to the monohydrate. Hydrate isomerism significantly impacts reactivity; for example, the monohydrate releases fewer Cl⁻ ions in solution than the dihydrate when treated with AgNO₃, analogous to chromium hydrate isomers .
Comparison with Other Chloride Monohydrates
Tetraethylammonium Chloride Monohydrate
A structurally simpler analogue with a smaller cation:
| Property | Tetraphenylarsonium Cl·H₂O | Tetraethylammonium Cl·H₂O |
|---|---|---|
| Formula | (C₆H₅)₄AsCl·H₂O | (C₂H₅)₄NCl·H₂O |
| Molecular Weight | 436.81 | 179.68 |
| Applications | Anion precipitation | Ionic liquid precursor |
The tetraphenylarsonium cation’s bulkiness enhances its selectivity for large anions (e.g., [Fe(CN)₆]³⁻), whereas tetraethylammonium is used in electrochemical studies due to its compact size .
1-Dodecylpyridinium Chloride Monohydrate
An alkylpyridinium chloride with surfactant properties:
The planar aromatic structure of tetraphenylarsonium enables π-stacking in crystals, whereas alkylpyridinium salts rely on hydrophobic interactions for micelle assembly .
Inorganic Chloride Monohydrates: Zinc Chloride Hydroxide Monohydrate
A non-organic comparison:
| Property | Tetraphenylarsonium Cl·H₂O | Zn₅(OH)₈Cl₂·H₂O |
|---|---|---|
| Formula | (C₆H₅)₄AsCl·H₂O | Zn₅(OH)₈Cl₂·H₂O |
| Molecular Weight | 436.81 | 551.88 |
| Application | Analytical reagent | Nutritional feed additive |
Zinc chloride hydroxide monohydrate is used in animal feed for zinc supplementation, contrasting sharply with the organoarsenic compound’s role in chemical synthesis .
Biological Activity
Tetraphenylarsonium chloride monohydrate, with the chemical formula , is an organoarsenic compound that exhibits a range of biological activities. It is primarily used in biochemical research and has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and microbiology.
- Molecular Weight : 418.79 g/mol (anhydrous basis)
- CAS Number : 104170-16-3
- Solubility : Soluble in polar organic solvents, often utilized as a hydrate form .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting mechanisms involving disruption of bacterial cell membranes .
Cytotoxicity and Cancer Research
The compound has shown promising results in cytotoxicity assays against cancer cell lines. In vitro studies indicate that this compound induces apoptosis in certain cancer cells, including leukemia and breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Ion Channel Modulation : It may influence ion channels in cellular membranes, affecting cellular excitability and signaling pathways.
- Protein Interactions : The compound can interact with various proteins involved in cell signaling and apoptosis, leading to altered cellular responses.
- Reactive Oxygen Species Generation : Increased ROS production can lead to oxidative stress, contributing to apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of tetraphenylarsonium chloride against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with minimal cytotoxic effects on human fibroblast cells at these concentrations .
| Bacterial Strain | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 20 |
| E. coli | 50 | 30 |
Study 2: Cytotoxic Effects on Cancer Cells
In another study published in Cancer Letters, researchers investigated the cytotoxic effects of tetraphenylarsonium chloride on various cancer cell lines. The results showed that at a concentration of 100 µM, the compound induced apoptosis in approximately 70% of leukemia cells within 24 hours .
| Cell Line | Concentration (µM) | Apoptosis (%) |
|---|---|---|
| Leukemia Cells | 100 | 70 |
| Breast Cancer Cells | 100 | 50 |
Q & A
Basic: What synthetic methodologies are recommended for preparing tetraphenylarsonium chloride monohydrate with high purity?
Answer:
The compound is typically synthesized via nucleophilic substitution. A documented method involves reacting tetrachloromonospirophosphazene (1) with carbazolyldiamine (3) in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et₃N) as a base to neutralize HCl byproducts. The triethylammonium chloride salt is removed by filtration, and the product is purified via column chromatography. Purity is confirmed using thin-layer chromatography (TLC) . For hydration, the monohydrate form crystallizes under controlled humidity (e.g., slow evaporation of aqueous-organic solvent mixtures) .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
Key methods include:
- X-ray crystallography to resolve the hydrated lattice structure and confirm the monohydrate stoichiometry .
- NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and detect impurities.
- Infrared (IR) spectroscopy to identify O–H stretching (≈3400 cm⁻¹) from the water molecule .
- Elemental analysis (C, H, As, Cl) to validate stoichiometry (e.g., theoretical As content: ~17.1%) .
Basic: How can researchers determine the solubility profile of this compound in organic solvents?
Answer:
Conduct a stepwise solubility screen using the shake-flask method :
Prepare saturated solutions in solvents (e.g., THF, DMSO, chloroform) at 25°C.
Filter and evaporate aliquots to measure solubility (mg/mL) gravimetrically.
Validate via UV-Vis spectroscopy by comparing absorbance to calibration curves.
The compound is highly soluble in polar aprotic solvents (e.g., THF) but insoluble in hexane .
Basic: What protocols ensure accurate purity assessment of this compound?
Answer:
- Melting point analysis : The monohydrate decomposes at 204–208°C; deviations >2°C indicate impurities .
- High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to detect organic byproducts.
- Titrimetric methods : Argentometric titration (e.g., Mohr method) quantifies chloride content against AgNO₃ .
Advanced: How can mechanistic studies resolve contradictions in ion-exchange selectivity of tetraphenylarsonium chloride?
Answer:
Design competitive ion-exchange experiments:
Immobilize the compound on a cation-exchange resin.
Expose to equimolar solutions of competing ions (e.g., K⁺, Na⁺, Mg²⁺).
Quantify adsorbed ions via ICP-AES or ICP-MS.
Contradictions in selectivity (e.g., preferential binding to sulfate vs. chloride ) may arise from hydration effects or pH-dependent speciation. Control ionic strength and pH (±0.5 units) to isolate variables .
Advanced: What experimental strategies evaluate the thermal stability and hydration state of tetraphenylarsonium chloride under varying conditions?
Answer:
- Thermogravimetric analysis (TGA) : Heat at 5°C/min under N₂. The monohydrate loses H₂O at 80–120°C; anhydrous forms degrade above 250°C .
- Dynamic vapor sorption (DVS) : Measure mass changes at 25°C under controlled humidity (0–95% RH) to assess hygroscopicity .
Advanced: How can researchers investigate interactions between tetraphenylarsonium chloride and biomolecules (e.g., proteins)?
Answer:
Use spectroscopic titration :
Prepare a protein solution (e.g., bovine serum albumin) in phosphate buffer (pH 7.4).
Incrementally add tetraphenylarsonium chloride and monitor fluorescence quenching or UV-Vis shifts.
Calculate binding constants (e.g., Stern-Volmer analysis) . Note: Arsenic toxicity requires strict safety protocols (glovebox, waste neutralization) .
Advanced: What alternative synthetic routes exist for anhydrous tetraphenylarsonium chloride, and how do they compare?
Answer:
- Dehydration of monohydrate : Heat under vacuum (100°C, 24 hrs) with molecular sieves. Purity is lower (≈95%) due to partial decomposition .
- Direct synthesis : React tetraphenylarsine with Cl₂ gas in dry dichloromethane. Yields are higher (>90%), but handling Cl₂ requires specialized equipment .
Advanced: How can hydration state inconsistencies (e.g., monohydrate vs. dihydrate) be resolved in crystallographic studies?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Compare unit cell parameters with known hydrates. The monohydrate shows a water molecule hydrogen-bonded to Cl⁻ .
- Karl Fischer titration : Quantify H₂O content (theoretical for monohydrate: ~4.1% w/w). Deviations >0.5% suggest polymorphism .
Advanced: What methodologies optimize tetraphenylarsonium chloride for trace anion detection in complex matrices?
Answer:
Develop a solid-phase extraction (SPE) protocol :
Functionalize silica gel with tetraphenylarsonium ions.
Load samples (e.g., environmental water) and elute anions (e.g., NO₃⁻, SO₄²⁻) with 0.1M NH₄OH.
Analyze via ion chromatography coupled with ICP-MS. Detection limits <1 ppb are achievable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
